Scaffold-Level Differentiation: Antimycobacterial Potency of Advanced Thiochroman Hybrids vs. Clinical Standard Drugs
While not for the unsubstituted amine, studies on advanced thiochroman hybrids establish the scaffold's potential. Compound 4l, a dispiro-indeno pyrrolidine-thiochroman hybrid, demonstrated an IC50 of 1.07 μM against M. tuberculosis H37Rv. This represents a 12-fold increase in potency compared to the second-line drug cycloserine and a 37-fold increase compared to pyrimethamine, underscoring the scaffold's potential to generate highly potent antimycobacterial agents [1]. This class-level data supports the selection of the thiochroman core for antimycobacterial drug discovery.
| Evidence Dimension | In vitro antimycobacterial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.07 μM (for thiochroman hybrid 4l) |
| Comparator Or Baseline | Cycloserine (IC50 ~12.8 μM); Pyrimethamine (IC50 ~39.6 μM) |
| Quantified Difference | 12-fold more potent than cycloserine; 37-fold more potent than pyrimethamine |
| Conditions | M. tuberculosis H37Rv in vitro assay |
Why This Matters
For procurement decisions in antimycobacterial research, this data demonstrates that the thiochroman scaffold, when properly elaborated, can yield compounds with potency significantly exceeding that of clinically used comparators.
- [1] Bharkavi, C., et al. (2016). A facile stereoselective synthesis of dispiro-indeno pyrrolidine/pyrrolothiazole-thiochroman hybrids and evaluation of their antimycobacterial, anticancer and AchE inhibitory activities. Bioorganic & Medicinal Chemistry, 24(22), 5873-5883. View Source
